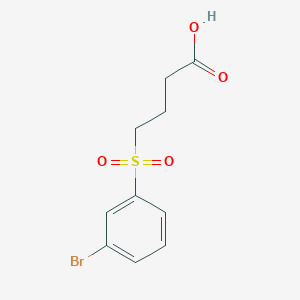

4-(3-Bromobenzenesulfonyl)butanoic acid

Description

Properties

IUPAC Name |

4-(3-bromophenyl)sulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUVYPJQUWYTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(3-Bromobenzenesulfonyl)butanoic acid is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Bromobenzenesulfonyl)butanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs identified from the evidence include:

- 4-(3-Bromophenyl)butanoic acid (CAS 42287-90-1): Features a bromophenyl group but lacks the sulfonyl moiety.

- 4-(4-Hydroxyphenyl)butanoic acid (CAS 7021-11-6): Contains a hydroxy group, imparting hydrogen-bonding capacity.

- 4-(2,5-Dimethoxyphenyl)butanoic acid: Includes methoxy (-OCH₃) groups, which are electron-donating.

- MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid, CAS 94-81-5): A phenoxy derivative with chlorine and methyl substituents.

Table 1: Structural and Physical Properties of Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent(s) | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 4-(3-Bromophenyl)butanoic acid | 42287-90-1 | C₁₀H₁₁BrO₂ | 3-Bromo | 243.10 | Not reported | Not reported |

| 4-(4-Hydroxyphenyl)butanoic acid | 7021-11-6 | C₁₀H₁₂O₃ | 4-Hydroxy | 180.20 | 105–107 | 364.3 |

| 4-(2,5-Dimethoxyphenyl)butanoic acid | Not listed | C₁₂H₁₆O₄ | 2,5-Dimethoxy | 224.25 | 67–71 | 368.7 |

| MCPB | 94-81-5 | C₁₁H₁₃ClO₃ | 4-Chloro-2-methylphenoxy | 228.67 | Not reported | Not reported |

Electronic and Acidity Effects

- Sulfonyl vs. Bromophenyl: The sulfonyl group in 4-(3-Bromobenzenesulfonyl)butanoic acid is more electron-withdrawing than a bromophenyl group, significantly lowering the pKa of the carboxylic acid (enhanced acidity). This contrasts with 4-(4-Hydroxyphenyl)butanoic acid, where the hydroxy group’s electron-donating nature reduces acidity .

Physicochemical Properties

- Melting Points: Brominated and sulfonated compounds typically exhibit higher melting points due to increased molecular weight and polarity. For example, 4-(4-Hydroxyphenyl)butanoic acid melts at 105–107°C, while the dimethoxy analog melts lower (67–71°C) due to reduced crystallinity .

- Boiling Points : Longer carbon chains and polar groups elevate boiling points. The dimethoxy derivative has a boiling point of 368.7°C, slightly higher than the hydroxy analog (364.3°C), likely due to increased molecular weight .

Biological Activity

4-(3-Bromobenzenesulfonyl)butanoic acid (CAS No. 1338988-44-5) is a sulfonyl-containing butanoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromobenzenesulfonyl group, which is known to enhance solubility and reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃BrO₄S, with a molecular weight of approximately 307.16 g/mol. The presence of the sulfonyl group contributes significantly to its biological properties by improving solubility and bioavailability.

Antiviral Properties

Research indicates that butanoic acid derivatives, including this compound, have been explored for their potential as antiviral agents. Studies utilizing density functional theory (DFT) calculations have shown promising results in the design of new derivatives aimed at inhibiting viral replication mechanisms .

Anti-inflammatory and Antibacterial Effects

Compounds similar to this compound have exhibited anti-inflammatory and antibacterial activities. The sulfonyl group enhances these biological activities, which may involve inhibition of specific enzymes or disruption of cellular pathways relevant to inflammatory responses .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Antiviral | Potential antiviral activity against viruses |

| 4-Phenylbutyric acid | Neuroprotective | Demonstrated neuroprotective effects |

| 4-(4-Bromobenzenesulfonyl)butanoic acid | Anti-inflammatory | Exhibited anti-inflammatory properties |

While specific mechanisms of action for this compound remain under investigation, related compounds have shown interactions with various biological targets, such as enzymes involved in inflammatory processes or viral replication pathways. These interactions suggest that the compound may modulate enzyme activity or disrupt cellular processes critical for disease progression .

Case Studies

- Neuroprotective Effects : A study reviewed the actions of derivatives like 4-phenylbutyric acid, highlighting their neuroprotective properties which may be relevant for developing treatments for neurodegenerative diseases. Although not directly tested on this compound, this suggests a possible avenue for its application in neuroscience .

- Antimicrobial Testing : Compounds structurally akin to this compound were tested against various bacterial strains, showing significant antibacterial activity. This reinforces the potential for this compound in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves coupling reactions using various coupling agents or catalysts to facilitate the formation of the sulfonyl bond. The unique bromine positioning on the aromatic ring is crucial as it influences reactivity and biological interactions compared to its analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-bromobenzenesulfonyl)butanoic acid typically involves the introduction of a bromobenzenesulfonyl group onto a butanoic acid backbone. The key steps include:

- Formation of the bromobenzenesulfonyl chloride intermediate.

- Coupling of the sulfonyl chloride with a suitable butanoic acid derivative or precursor.

- Functional group transformations to achieve the final this compound.

Sulfonylation Reaction

The sulfonylation step involves reacting 3-bromobenzenesulfonyl chloride with a butanoic acid derivative or an amine precursor. This reaction is typically performed in the presence of a base to neutralize the generated HCl.

- Reagents and Conditions: 3-Bromobenzenesulfonyl chloride, butanoic acid or its ester/amide derivatives, base (e.g., triethylamine), solvent (e.g., dichloromethane or DMF).

- Mechanism: Nucleophilic attack of the butanoic acid derivative on the sulfonyl chloride, forming the sulfonamide or sulfonyl ester intermediate.

Halogenation and Functional Group Introduction

Bromination is generally introduced via the starting sulfonyl chloride (3-bromobenzenesulfonyl chloride), which is commercially available or synthesized via bromination of benzenesulfonyl derivatives.

- Bromine substitution at the 3-position on the benzene ring is crucial for the biological activity and physicochemical properties of the final compound.

- The sulfonyl chloride intermediate can be prepared by chlorosulfonation of 3-bromobenzene, followed by reaction with thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride.

Esterification and Hydrolysis to Butanoic Acid

In some synthetic routes, the butanoic acid moiety is introduced as an ester, which is later hydrolyzed to the free acid.

- For example, methyl or ethyl esters of butanoic acid derivatives are reacted with the sulfonyl chloride, followed by saponification or acidic hydrolysis to yield the free acid.

- Esterification can be achieved by refluxing butanoic acid with methanol and an acid catalyst (e.g., sulfuric acid).

- Hydrolysis is typically performed under basic conditions (NaOH or KOH in aqueous solution), followed by acidification to precipitate the free acid.

Advanced Synthetic Routes Involving Cross-Coupling Reactions

Recent literature shows the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) to construct complex sulfonylated butanoic acid derivatives with bromophenyl groups.

- The Miyaura borylation of bromobenzenesulfonyl derivatives followed by Suzuki coupling with boronate esters allows for the introduction of various substituents on the aromatic ring.

- These methods provide high yields and selectivity, enabling the synthesis of stereoisomeric and functionalized analogs.

Example Preparation Procedure (Adapted from Related Bromobenzenesulfonyl Compounds)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 3-bromobenzenesulfonyl chloride | Bromination of benzenesulfonyl chloride precursor, chlorosulfonation | - | Commercially available or synthesized in situ |

| 2 | Coupling with butanoic acid ester | 3-Bromobenzenesulfonyl chloride + butanoic acid methyl ester, base, solvent | 80-90 | Reaction under inert atmosphere preferred |

| 3 | Hydrolysis of ester to acid | NaOH aqueous solution, reflux, then acidify | 85-95 | Monitored by TLC or LCMS for completion |

| 4 | Purification | Crystallization from suitable solvent (e.g., heptane) | 90+ | Ensures high purity for analytical use |

Analytical and Characterization Data

- NMR Spectroscopy: Confirms the presence of sulfonyl, aromatic bromine-substituted phenyl, and carboxylic acid functionalities.

- FTIR: Characteristic S=O stretching bands (~1150-1350 cm⁻¹) and carboxylic acid O–H stretch (~2500-3300 cm⁻¹).

- Mass Spectrometry: Molecular ion peak corresponding to C10H11BrO4S (exact mass ~306 g/mol).

- Melting Point: Typically in the range of 150–170 °C depending on purity and isomeric form.

Research Findings and Optimization Notes

- The use of palladium-catalyzed borylation and Suzuki coupling reactions has been shown to improve the efficiency and selectivity of aryl sulfonylation on butanoic acid derivatives, enabling the synthesis of this compound analogs with high stereochemical purity.

- Reaction temperatures around 80–90 °C and inert atmosphere conditions (argon or nitrogen) optimize yields and minimize side reactions.

- Crystallization from heptane or ethyl acetate mixtures enhances purity, which is critical for subsequent biological evaluation.

- Hydrolysis steps require careful pH control to prevent degradation of the sulfonyl moiety.

Summary Table of Preparation Methods

| Preparation Step | Method Type | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Sulfonyl chloride synthesis | Chlorosulfonation | 3-Bromobenzene, chlorosulfonic acid | Controlled temperature, inert atmosphere | 70-85 | Intermediate for sulfonylation |

| Sulfonylation of butanoic acid | Nucleophilic substitution | 3-Bromobenzenesulfonyl chloride, butanoic acid ester, base | Room temp to reflux, inert gas | 80-90 | Forms sulfonyl ester or amide |

| Ester hydrolysis | Saponification | NaOH (aq), reflux | 2-4 hours, acidification | 85-95 | Converts ester to acid |

| Purification | Crystallization | Heptane or ethyl acetate | Slow cooling | 90+ | Ensures high purity |

| Cross-coupling (optional) | Suzuki–Miyaura coupling | Pd catalyst, boronate esters | 80-90 °C, 3h | 60-85 | For functionalized derivatives |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Bromobenzenesulfonyl)butanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves reacting 3-bromobenzenesulfonyl chloride (or its derivatives) with a butanoic acid precursor. For example, nucleophilic substitution using 4-hydroxybutanoic acid under basic conditions (e.g., pyridine or triethylamine) could facilitate sulfonylation. Optimize reaction efficiency by controlling stoichiometry (1:1.2 molar ratio of precursor to sulfonyl chloride) and using anhydrous solvents (e.g., dichloromethane) at 0–25°C . Monitor completion via TLC or HPLC.

Q. How should purification be conducted to achieve high-purity this compound?

- Methodological Answer : After synthesis, purify the crude product via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate 3:1 to 1:2). Recrystallization in ethanol/water (70:30) may further enhance purity, as demonstrated for structurally similar brominated aryl acids (mp 154–158°C for 3-bromobenzoic acid) . Confirm purity (>95%) using GC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm the sulfonyl and butanoic acid moieties. For example, the sulfonyl group typically appears as a singlet near δ 7.5–8.5 ppm in -NMR. Mass spectrometry (ESI-MS) should yield a molecular ion peak matching the molecular weight (CHBrOS, ~315.12 g/mol). Compare melting points with analogous compounds (e.g., 3-bromobenzoic acid: mp 154–158°C ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the sulfonyl and bromine groups, predicting activation barriers for Suzuki-Miyaura couplings. For instance, the bromine substituent may direct electrophilic aromatic substitution, while the sulfonyl group stabilizes transition states. Compare with DFT data for 4-biphenylboronic acid derivatives (used in aryl coupling reactions) .

Q. What strategies resolve contradictions in reported biological activities of sulfonyl-containing compounds?

- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from purity variations or assay conditions. Validate results using orthogonal assays (e.g., fluorescence quenching vs. calorimetry). For example, 4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid showed activity dependent on purity (>95%) and buffer pH . Replicate studies under standardized conditions (e.g., pH 7.4 PBS, 37°C).

Q. How does the sulfonyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in 0.1 M HCl and NaOH at 25°C. Monitor degradation via HPLC. The sulfonyl group’s electron-withdrawing nature may enhance acid resistance but promote hydrolysis in base, similar to 4-(4-bromobenzoyl)piperidine hydrochloride (stable at pH 3–5) . Adjust formulation pH to 4–6 for long-term storage.

Q. Can this compound serve as a precursor for photoactive or fluorogenic probes?

- Methodological Answer : Functionalize the butanoic acid chain with fluorophores (e.g., dansyl chloride) via amide coupling. Test photostability using UV-Vis spectroscopy. For example, bromophenol blue derivatives exhibit pH-dependent fluorescence, suggesting tunable optical properties for the sulfonyl-bromine system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.